Infigratinib

概要

説明

インフィグラチニブは、Truseltiqというブランド名で販売されている抗がん剤であり、胆管癌(胆管がんの一種)の治療に主に用いられます。 これは、FGFR1、FGFR2、およびFGFR3を標的とする線維芽細胞増殖因子受容体(FGFR)特異的チロシンキナーゼ阻害剤です 。 インフィグラチニブは、2021年5月に米国で医療用として承認されました .

2. 製法

合成経路と反応条件: インフィグラチニブは、一連の化学反応によって合成されます。合成には、アニリンとクロロピリミジンとのSNAr反応によるアリールメチルアミンの生成が含まれます。 この中間体は、その後アニリン誘導体とカップリングされ、そのアニリン誘導体はin situで対応するイソシアネートに変換され、尿素結合を形成し、インフィグラチニブの合成を完了します .

工業生産方法: インフィグラチニブの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、合成および精製工程を監視するための厳格な品質管理対策が含まれ、最終製品が医薬品基準を満たすことが保証されます .

3. 化学反応解析

反応の種類: インフィグラチニブは、次のようなさまざまな化学反応を受けます。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 別の原子または原子群を別の原子または原子群と置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな代謝産物と分解産物が含まれ、これらは液体クロマトグラフィーと質量分析などの技術を用いて分析されます .

4. 科学研究への応用

インフィグラチニブは、次のような幅広い科学研究用途があります。

化学: FGFRの阻害と新しいキナーゼ阻害剤の開発を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖、分化、および血管新生におけるFGFRの役割を研究するために使用されます。

作用機序

インフィグラチニブは、FGFRシグナル伝達経路を阻害することによって効果を発揮します。FGFRのATP結合部位に結合し、下流のシグナル伝達タンパク質のリン酸化と活性化を防ぎます。 この阻害は、FGFR増幅、変異、または融合を有する癌細胞における細胞増殖の減少とアポトーシスの増加につながります 。 関与する分子標的には、FGFR1、FGFR2、およびFGFR3が含まれます .

類似の化合物:

ペミガチニブ: 胆管癌の治療に承認されている別のFGFR阻害剤です。

エルダフィチニブ: 移行上皮癌の治療に使用されるFGFR阻害剤です。

フチバチニブ: さまざまな癌について調査中のFGFR阻害剤です。

比較: インフィグラチニブは、FGFR1、FGFR2、およびFGFR3に対する高い特異性で独特であり、これらの受容体によって駆動される癌に特に効果的です。 ペミガチニブとエルダフィチニブと比較して、インフィグラチニブは胆管癌の臨床試験で有望な結果を示しており、安全性のプロファイルは良好です .

生化学分析

Biochemical Properties

Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .

Cellular Effects

This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways

Subcellular Localization

As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located

準備方法

Synthetic Routes and Reaction Conditions: Infigratinib is synthesized through a series of chemical reactions. The synthesis involves the SNAr reaction of aniline with chloropyrimidine to form aryl methyl amine. This intermediate is then coupled with an aniline derivative, which is converted to the corresponding isocyanate in situ, forming the urea linkage and completing the synthesis of this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the synthesis and purification steps, ensuring the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Infigratinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques such as liquid chromatography and mass spectrometry .

科学的研究の応用

Infigratinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of FGFRs and the development of new kinase inhibitors.

Biology: Used to study the role of FGFRs in cell proliferation, differentiation, and angiogenesis.

Industry: Used in the development of targeted therapies for FGFR-driven conditions.

類似化合物との比較

Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.

Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.

Futibatinib: An FGFR inhibitor under investigation for various cancers.

Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .

生物活性

Infigratinib (BGJ398) is a selective, ATP-competitive inhibitor targeting the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. It has gained attention for its potential in treating various cancers, particularly intrahepatic cholangiocarcinoma (IHCA) characterized by FGFR2 fusions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, metabolic pathways, and associated case studies.

This compound functions by inhibiting FGFR signaling pathways that are crucial for tumor growth and survival. The drug binds to the ATP-binding cleft of FGFRs, preventing autophosphorylation and subsequent downstream signaling cascades that lead to cell proliferation and survival. This inhibition is particularly effective in tumors with activating FGFR alterations such as fusions or mutations .

Key Features of this compound's Mechanism:

- Reversible Non-Competitive Inhibition : Targets all four FGFR subtypes.

- High Affinity : Exhibits the highest binding affinity for FGFR1, FGFR2, and FGFR3.

- Impact on Tumor Microenvironment : Alters phosphate homeostasis, leading to hyperphosphatemia as a common side effect .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on its use in patients with cholangiocarcinoma harboring FGFR2 fusions. The following table summarizes key findings from prominent studies:

| Study | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| FIGHT-202 Trial | Cholangiocarcinoma | 23.1% | 5.0 months | 7.3 months | 12.2 months |

| FOENIX-CCA2 Trial | Intrahepatic cholangiocarcinoma | 42% | 9.7 months | 9.0 months | 21.7 months |

| PROOF-301 Trial | Untreated cholangiocarcinoma | Ongoing evaluation | N/A | N/A | N/A |

Clinical Findings

- In a phase II trial (FOENIX-CCA2), this compound demonstrated an ORR of 23.1%, with a median DOR of 5.0 months and median OS of 12.2 months .

- The ongoing PROOF-301 trial compares this compound against standard chemotherapy for untreated patients with FGFR2 fusions .

Metabolism and Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with approximately 94% undergoing hepatic metabolism. Two major active metabolites, BHS697 and CQM157, contribute significantly to its pharmacological activity:

Elimination Pathways

The drug exhibits a complex elimination pathway involving both Phase I and Phase II biotransformation processes. The pharmacokinetic profile indicates a significant presence of the parent compound in circulation, which is critical for its therapeutic efficacy.

Case Studies

Several case studies have illustrated the clinical utility of this compound in specific patient populations:

-

Case Study: Patient with Cholangiocarcinoma

- A patient with advanced cholangiocarcinoma exhibiting an FGFR2 fusion experienced a complete response after treatment with this compound over a duration of 28 months.

- Side effects included manageable hyperphosphatemia and mild gastrointestinal disturbances.

- Pediatric Application

特性

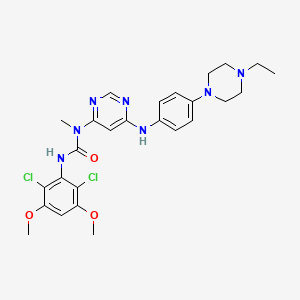

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADPYRIHXKWUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236238 | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

872511-34-7 | |

| Record name | Infigratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INFIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。